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Abstract
FPL 14294, a cholecystokinin octapeptide (CCK-8) analog, demonstrates a compelling

pharmacological profile characterized by enhanced metabolic stability and potent anorectic

activity. This technical guide provides a comprehensive overview of the available preclinical

data on FPL 14294, with a focus on its receptor binding, in vitro and in vivo activity, and the

putative signaling pathways involved. The information is intended to serve as a foundational

resource for researchers and professionals in drug development exploring the therapeutic

potential of CCK receptor agonists.

Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal

system and the central nervous system, playing a significant role in satiety and the regulation

of food intake. The therapeutic application of its most active fragment, CCK-8, is hampered by

a short biological half-life and poor bioavailability. FPL 14294, with the chemical structure [4-

(sulfoxy)-phenylacetyl(MePhe6)CCK-6], was developed as a CCK-8 analog with improved

metabolic stability to overcome these limitations. This document details the pharmacological

characteristics of FPL 14294 based on available scientific literature.
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FPL 14294 is an agonist at both cholecystokinin receptor subtypes, CCK-A and CCK-B. While

specific quantitative binding affinity data such as Ki or IC50 values for FPL 14294 are not

readily available in the public domain, studies have described its affinity as being comparable

to that of the endogenous ligand, CCK-8, suggesting it is a non-selective agonist.[1]

Table 1: Receptor Binding Affinity of FPL 14294

Receptor Ligand
Affinity
(Qualitative)

Reference

CCK-A FPL 14294 Comparable to CCK-8 [1]

CCK-B FPL 14294 Comparable to CCK-8 [1]

In Vitro and In Vivo Pharmacology
The pharmacological activity of FPL 14294 has been evaluated in both in vitro and in vivo

models, demonstrating its potency as a CCK receptor agonist.

In Vitro Activity: Gallbladder Contraction
In isolated guinea pig gallbladder preparations, FPL 14294 demonstrated a potency in inducing

muscle contraction that was comparable to that of CCK-8.[1] This indicates that the structural

modifications in FPL 14294 do not compromise its ability to elicit a physiological response at

the CCK-A receptor, which mediates gallbladder contractility.

Table 2: In Vitro Potency of FPL 14294

Assay Agonist
Potency
(Qualitative)

Reference

Isolated Gallbladder

Contraction
FPL 14294 Comparable to CCK-8 [1]

In Vivo Activity: Anorectic Effects
FPL 14294 exhibits potent anorectic (appetite-suppressing) activity in rats. Notably, it is

significantly more potent than CCK-8 in this regard. The anorectic effects of FPL 14294 are
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mediated through the CCK-A receptor, as they are inhibited by pretreatment with a selective

CCK-A antagonist (MK-329) but not by a CCK-B antagonist (L365,260).

A key feature of FPL 14294 is its efficacy upon intranasal administration, a route where CCK-8

is largely inactive. This suggests enhanced bioavailability and/or stability of FPL 14294.

Table 3: In Vivo Anorectic Activity of FPL 14294 in 21-hour Fasted Rats

Compound
Route of
Administration

Activity
Potency vs.
CCK-8

Reference

FPL 14294 Intraperitoneal
Inhibition of 3-

hour feeding
>200x

FPL 14294 Intranasal
Anorectic at 5

µg/kg
-

CCK-8 Intranasal
Inactive at doses

up to 500 µg/kg
-

Experimental Protocols
The following sections describe generalized experimental protocols that are representative of

the methods used to characterize the pharmacological profile of FPL 14294.

In Vitro Gallbladder Contraction Assay
This assay assesses the ability of a compound to induce contraction of gallbladder smooth

muscle, a physiological response mediated by CCK-A receptors.

Tissue Preparation: Gallbladders are excised from euthanized guinea pigs and placed in a

Krebs-Ringer bicarbonate solution. The gallbladder is opened, and the mucosal layer is

removed. Longitudinal muscle strips of a standardized size are prepared.

Apparatus Setup: The muscle strips are mounted in organ baths containing Krebs-Ringer

solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end

of the strip is fixed, and the other is connected to an isometric force transducer to record

changes in muscle tension.
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Experimental Procedure: The muscle strips are allowed to equilibrate under a resting

tension. Cumulative concentration-response curves are generated by the stepwise addition

of the agonist (e.g., FPL 14294 or CCK-8) to the organ bath. The contractile response is

recorded after each addition until a maximal response is achieved.

Data Analysis: The contractile responses are expressed as a percentage of the maximal

contraction induced by a reference agonist. Potency is typically determined by calculating

the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal

response).

In Vivo Anorectic Activity Study in Rats
This protocol is designed to evaluate the appetite-suppressing effects of a test compound

following intranasal administration in fasted rats.

Animal Preparation: Male Sprague-Dawley rats are individually housed and acclimated to the

experimental conditions. Prior to the study, rats are fasted for 21 hours with free access to

water.

Drug Administration: A specific volume of the test compound (e.g., FPL 14294) or vehicle is

administered intranasally to the rats using a micropipette. The rat is gently restrained during

the procedure.

Feeding Measurement: Immediately after drug administration, the rats are presented with a

pre-weighed amount of standard laboratory chow. Food intake is measured at specific time

points (e.g., 3 hours) by weighing the remaining food.

Data Analysis: The amount of food consumed by the drug-treated group is compared to the

vehicle-treated control group. The results are typically expressed as the mean food intake (in

grams) ± SEM. Statistical analysis is performed to determine the significance of any

observed reduction in food intake.

Signaling Pathways
While specific signal transduction studies for FPL 14294 have not been detailed in the available

literature, as a CCK receptor agonist, it is presumed to activate the well-established signaling
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pathways associated with these G-protein coupled receptors. The anorectic effects of FPL
14294 are mediated by the CCK-A receptor, which primarily couples to Gq/11.
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Caption: Putative signaling pathway of FPL 14294 via the CCK-A receptor.

Clinical Development
A thorough search of publicly available clinical trial registries and scientific literature did not

yield any information on clinical trials involving FPL 14294. Its development status is currently

unknown.

Conclusion
FPL 14294 is a potent, non-selective CCK receptor agonist with significantly enhanced

metabolic stability and in vivo anorectic potency compared to CCK-8. Its efficacy via intranasal

administration makes it a particularly interesting candidate for further investigation. While the

available data provides a strong foundation for its pharmacological profile, further studies are

required to elucidate its precise receptor binding affinities and to fully characterize its

downstream signaling pathways. The lack of publicly available clinical trial data suggests that

its therapeutic development may not have progressed to the clinical stage. Nevertheless, FPL
14294 remains a valuable tool for preclinical research into the role of the CCK system in

appetite regulation and other physiological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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